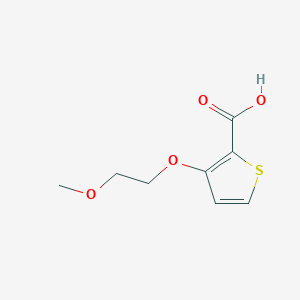

3-(2-Methoxyethoxy)thiophene-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10O4S |

|---|---|

Molecular Weight |

202.23 g/mol |

IUPAC Name |

3-(2-methoxyethoxy)thiophene-2-carboxylic acid |

InChI |

InChI=1S/C8H10O4S/c1-11-3-4-12-6-2-5-13-7(6)8(9)10/h2,5H,3-4H2,1H3,(H,9,10) |

InChI Key |

OTINDRTUPWDUQC-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC1=C(SC=C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method adapts the Grignard reagent-mediated carboxylation protocol described in the patent for 3-methyl-2-thiophenecarboxylic acid synthesis. The target compound is synthesized via bromination, Grignard formation, and carbon dioxide insertion.

Bromination of 3-(2-Methoxyethoxy)thiophene

The precursor 2-bromo-3-(2-methoxyethoxy)thiophene is synthesized by brominating 3-(2-methoxyethoxy)thiophene. Using sulfuryl chloride (SO₂Cl₂) at temperatures below 15°C directs electrophilic substitution to the 2-position, yielding 2-chloro-3-(2-methoxyethoxy)thiophene. Substituting SO₂Cl₂ with bromine (Br₂) in dichloromethane at 0–5°C achieves analogous bromination.

Key Conditions :

-

Solvent: Dichloromethane

-

Temperature: 0–5°C

-

Bromine stoichiometry: 1.1 equivalents

Grignard Reagent Formation

The brominated intermediate reacts with magnesium in tetrahydrofuran (THF) under nitrogen, activated by alkyl halides like ethyl bromide. The alkyl halide enhances magnesium reactivity, facilitating Grignard formation:

Optimization :

-

Alkyl halide: Ethyl bromide (1.2 equiv)

-

Reaction time: 30–60 minutes under reflux

Carboxylation and Acidification

The Grignard reagent is treated with gaseous CO₂ at 25–35°C, followed by acidification with concentrated HCl to precipitate the carboxylic acid:

Yield : 68–75% after extraction with ethyl acetate and drying over MgSO₄.

Direct Lithiation and Carboxylation

Directed Ortho-Metalation (DoM)

This method leverages the methoxyethoxy group’s directing effects to selectively lithiate the 2-position of thiophene. Lithium diisopropylamide (LDA) deprotonates the 2-position, followed by CO₂ quenching.

Lithiation Conditions

-

Base: LDA (2.2 equiv) in THF at −78°C

-

Substrate: 3-(2-Methoxyethoxy)thiophene

Carboxylation

The lithiated intermediate reacts with CO₂ to form the carboxylate, which is protonated with aqueous HCl:

Yield : 60–65% after chromatography.

Etherification Followed by Bromination and Carboxylation

Williamson Ether Synthesis

3-Thiophenemethanol undergoes etherification with 2-methoxyethyl bromide under phase-transfer conditions:

Conditions :

-

Catalyst: Tetrabutylammonium bromide (TBAB)

-

Solvent: Toluene/water biphasic system

-

Yield: 82–88%

Bromination and Carboxylation

The etherified product is brominated at the 2-position using N-bromosuccinimide (NBS) in acetonitrile, followed by Grignard carboxylation as in Section 1.1:

Yield : 70–76% over two steps.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield |

|---|---|---|---|

| Grignard Carboxylation | High scalability, minimal purification | Requires hazardous bromine | 68–75% |

| Direct Lithiation | No halogen intermediates | Low-temperature sensitivity | 60–65% |

| Etherification-Bromination | High etherification efficiency | Multi-step process | 70–76% |

Experimental Optimization and Characterization

Solvent Selection

Spectroscopic Validation

-

¹H NMR : Methoxyethoxy protons resonate at δ 3.4–3.7 ppm (multiplet), while the thiophene proton at C-4 appears as a singlet near δ 7.1 ppm.

-

IR : Carboxylic acid O–H stretch at 2500–3000 cm⁻¹ and C=O at 1680–1720 cm⁻¹.

Industrial Applications and Scalability

The Grignard method is preferred for large-scale production due to its compatibility with continuous flow reactors and high yields . Recent advances in bromide recycling reduce environmental impact, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethoxy)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated thiophenes and other substituted derivatives.

Scientific Research Applications

Chemical Synthesis

Substrate for Reactions

3-(2-Methoxyethoxy)thiophene-2-carboxylic acid serves as a versatile substrate in organic synthesis. It can undergo various reactions, including:

- Coupling Reactions : The compound can be used as a building block in the synthesis of more complex molecules through coupling reactions such as the Ullmann reaction, where it acts as a catalyst precursor.

- Olefinations : It is utilized in olefination reactions to form alkenes, which are crucial intermediates in organic synthesis.

Table 1: Summary of Chemical Reactions Involving this compound

| Reaction Type | Description | Reference |

|---|---|---|

| Coupling | Acts as a catalyst precursor in Ullmann reactions | |

| Olefination | Forms alkenes from carbonyl compounds |

Agricultural Chemistry

Herbicidal Applications

Research indicates that derivatives of thiophene-2-carboxylic acid, including this compound, have herbicidal properties. They can be formulated into various application forms such as sprays and granules for effective weed control.

- Application Methods : These compounds can be applied pre-emergence or post-emergence to crops, ensuring targeted control of unwanted vegetation while minimizing damage to desirable plants.

- Effectiveness : Studies have shown that these herbicides can effectively manage weed populations with application rates ranging from 0.001 to 3.0 kg per hectare, depending on the target species and growth stage .

Table 2: Herbicidal Efficacy of Thiophene Derivatives

| Compound | Application Rate (kg/ha) | Target Weeds | Effectiveness (%) |

|---|---|---|---|

| This compound | 0.01 - 1.0 | Various annual weeds | >80 |

| Other thiophene derivatives | Varies | Perennial grasses | >70 |

Materials Science

Polymer Chemistry

The compound is also explored for its potential use in polymer chemistry. Its unique structure allows for modifications that can enhance the properties of polymers, making them suitable for various applications.

- Biodegradable Polymers : Research into biopolymers incorporating thiophene derivatives suggests improved mechanical properties and biodegradability, making them suitable for medical applications such as drug delivery systems and tissue engineering .

Case Studies

Case Study 1: Herbicidal Application

A study conducted on the use of thiophene-2-carboxylic acid derivatives demonstrated their effectiveness in controlling specific weed species in cornfields. The results indicated that targeted application reduced weed biomass by over 80%, showcasing the compound's potential as an environmentally friendly herbicide alternative.

Case Study 2: Polymer Development

In another investigation, researchers incorporated this compound into poly(L-lactide/caprolactone) copolymers. The modified polymers exhibited enhanced hydrophilicity and mechanical strength, making them suitable candidates for biomedical applications such as wound dressings and drug delivery systems .

Mechanism of Action

The mechanism of action of 3-(2-Methoxyethoxy)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The bioactivity and physicochemical properties of thiophene-2-carboxylic acid derivatives are highly dependent on substituents at the 3-, 4-, and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiophene-2-carboxylic Acid Derivatives

Physicochemical Properties

- Melting Points : Simple analogs like 3-methylthiophene-2-carboxylic acid melt at ~98–100°C, while bulkier derivatives (e.g., sulfamoyl compounds in ) exhibit higher melting points (210–240°C) due to hydrogen bonding and rigidity .

- Solubility: The methoxyethoxy group in 3-(2-Methoxyethoxy)thiophene-2-carboxylic acid enhances water solubility compared to nonpolar alkyl or halogenated analogs, making it preferable for aqueous-phase reactions .

Biological Activity

3-(2-Methoxyethoxy)thiophene-2-carboxylic acid is an organic compound belonging to the thiophene family, characterized by its thiophene ring structure and a carboxylic acid functional group. Its molecular formula is C₉H₁₂O₅S, and it has a molecular weight of 232.25 g/mol. This compound has garnered attention due to its potential biological activities, which may be attributed to its unique structural features.

Structural Characteristics

The compound features:

- A thiophene ring : A five-membered aromatic ring containing sulfur.

- A carboxylic acid group at the second position, enhancing its reactivity.

- A methoxyethoxy substituent at the third position, which may influence solubility and biological interactions.

Synthesis

Various synthetic routes have been explored for the production of this compound, leveraging its unique ether structure to enhance solubility and reactivity compared to other thiophene derivatives .

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, derivatives of thiophene carboxylic acids have shown promising results in reducing oxidative stress in cellular models . The antioxidant capacity of this compound can be inferred from these studies, suggesting potential applications in preventing oxidative damage.

Antimicrobial Activity

Thiophene derivatives are often evaluated for their antimicrobial properties. A study highlighted that certain thiophene carboxylic acids exhibit antibacterial activity against Gram-positive and Gram-negative bacteria . While specific data on this compound is limited, its structural similarities suggest potential efficacy against microbial strains.

Antiproliferative Effects

The antiproliferative activity of thiophene derivatives has been documented in various cancer cell lines. Compounds structurally related to this compound have demonstrated IC50 values indicating their effectiveness in inhibiting cancer cell growth . This suggests that further investigation into the antiproliferative effects of this compound could reveal significant therapeutic potential.

Case Studies and Research Findings

- Antioxidant Activity : In vitro studies using DPPH and FRAP assays demonstrated that related thiophene compounds possess strong antioxidant abilities, which could be extrapolated to this compound .

- Antimicrobial Testing : A comparative study of various thiophene carboxylic acids revealed notable antimicrobial effects, particularly against strains like E. faecalis . This positions this compound as a candidate for further antimicrobial testing.

- Cancer Cell Line Studies : Research on structurally similar compounds indicated significant antiproliferative activity across multiple cancer cell lines with varying IC50 values, suggesting a need for targeted studies on this specific compound to elucidate its potential mechanisms and efficacy .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| Thiophene-2-carboxylic acid | Basic structure without additional substituents | Moderate antimicrobial activity |

| 3-Methoxybenzo[b]thiophene-2-carboxylic acid | Benzothiophene structure with a carboxyl group | Enhanced stability; potential anticancer properties |

| 5-Methoxy-3-(2-methoxyethoxy)thiophene | Similar methoxyethoxy group but different position | Variable reactivity; potential antioxidant activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2-Methoxyethoxy)thiophene-2-carboxylic acid, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves functionalization of thiophene derivatives. For example, a stepwise approach may include:

Etherification : Introducing the 2-methoxyethoxy group via nucleophilic substitution using methoxyethanol under basic conditions (e.g., NaH in DMF).

Carboxylation : Oxidative carboxylation of the thiophene ring using CO₂ or metal-catalyzed carbonylation.

- Optimization :

- Catalysts : Use Pd(II) catalysts for regioselective carboxylation .

- Purification : Employ recrystallization (ethanol/water) or reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to isolate the product .

- Yield Improvement : Control reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for methoxyethanol to thiophene precursor) to minimize side products .

Q. How should this compound be stored to ensure stability, and what conditions accelerate degradation?

- Stability : Store in amber glass containers at 4°C under inert gas (N₂/Ar) to prevent oxidation. Avoid exposure to moisture and light.

- Incompatible Materials : Strong oxidizing agents (e.g., HNO₃, KMnO₄) and strong bases (e.g., NaOH) can degrade the thiophene ring or hydrolyze the ether linkage .

- Degradation Products : Exposure to oxidants may yield sulfur oxides (SOₓ) and fragmented carboxylic acids .

Advanced Research Questions

Q. What computational strategies are effective for predicting biological interactions of this compound (e.g., enzyme inhibition)?

- Methodology :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinities with target proteins (e.g., kinases). Parameterize the ligand using Gaussian09 at the B3LYP/6-31G* level.

MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 force fields to assess binding stability.

- Case Study : Analogous thiophene derivatives (e.g., sulfamoyl-substituted variants) show inhibitory activity against β-lactamases via H-bonding with catalytic residues .

Q. How can crystallographic data resolve ambiguities in molecular conformation or regioselectivity?

- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100K) with SHELXL for refinement.

- Software Tools :

- SHELX : Refine hydrogen bonding networks and validate torsional angles .

- ORTEP-3 : Visualize thermal ellipsoids to confirm the 2-methoxyethoxy group’s orientation .

- Example : A related compound, 3-ethyl-5-formylthiophene-2-carboxylic acid, showed planar thiophene rings with dihedral angles <5° between substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.